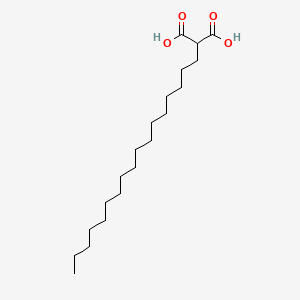
Heptadecylpropanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecylpropanedioic acid is a long-chain dicarboxylic acid with a 17-carbon alkyl chain attached to a propanedioic acid moiety This compound is part of the fatty acid family and exhibits unique properties due to its extended hydrocarbon chain and dual carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecylpropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with heptadecyl halides under basic conditions, followed by decarboxylation. Another method includes the oxidation of heptadecyl alcohols or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of heptadecyl alcohols. This process typically involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Heptadecylpropanediol or heptadecylpropanal.
Substitution: Esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
Heptadecylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s long hydrocarbon chain makes it useful in studying lipid interactions and membrane dynamics.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which heptadecylpropanedioic acid exerts its effects depends on its chemical structure and functional groups. The carboxylic acid groups can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Heptadecylpropanedioic acid can be compared to other long-chain dicarboxylic acids, such as octadecylpropanedioic acid and nonadecylpropanedioic acid. While these compounds share similar structural features, this compound is unique due to its specific chain length and the resulting physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
Similar Compounds:
- Octadecylpropanedioic acid
- Nonadecylpropanedioic acid
- Hexadecylpropanedioic acid
Propriétés
| 84297-23-4 | |
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-heptadecylpropanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
BTBJCTWMARHHQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)

